molecular formula C15H12O2 B3239955 5-Phenoxyindan-1-one CAS No. 142369-18-4

5-Phenoxyindan-1-one

Cat. No. B3239955
CAS RN: 142369-18-4
M. Wt: 224.25 g/mol
InChI Key: MPASMXLOYIBLFN-UHFFFAOYSA-N
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Description

5-Phenoxyindan-1-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 . It is a derivative of 1-indanone, which has been widely used in medicine, agriculture, and natural product synthesis .


Synthesis Analysis

The synthesis of 1-indanones, including 5-Phenoxyindan-1-one, has been extensively studied. More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials .


Molecular Structure Analysis

The molecular structure of 5-Phenoxyindan-1-one is based on the 1-indanone scaffold, which is a cyclic 5-membered ring incorporating an α,β-unsaturated ketone system . The structural diversity of 1-indanones implies various biological responses .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been intensively developed since the 1920s . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Safety and Hazards

The safety data sheet for 1-indanone, a related compound, indicates that it is harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While specific future directions for 5-Phenoxyindan-1-one are not mentioned in the retrieved papers, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

properties

IUPAC Name

5-phenoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-9-6-11-10-13(7-8-14(11)15)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPASMXLOYIBLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxyindan-1-one

Synthesis routes and methods

Procedure details

In an oven-dried round-bottomed flask was combined 5-hydroxy-1-indanone (112 mg, 0.76 mmol), phenylboronic acid (170 mg, 1.51 mmol) and anhydrous copper (II) acetate (195 mg, 1.13 mmol) in 2.5 mL of dichloromethane. Anhydrous pyridine (0.11 mL, 1.5 mmol) was added and the reaction was stirred overnight at room temperature. The reaction was concentrated to dryness and was purified with ISCO column chromatography (Teledyne Isco Inc., Lincoln Nebr.) (0-40% ethyl acetate/heptanes gradient) to give the desired product (SM-1i, 170 mg, 97%) as a clear oil which solidified on standing. MS (ES+) 225.3 (M+H)+. 1H NMR (CDCl3) δ 2.48-2.70 (m, 2H), 2.87-3.08 (m, 2H), 6.78-7.01 (m, 2H), 7.03-7.11 (m, 2H), 7.15-7.30 (m, 1H), 7.32-7.53 (m, 2H), 7.70 (d, 1H).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
195 mg
Type
catalyst
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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